molecular formula C13H16O B2885832 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] CAS No. 2248290-79-9

3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]

Cat. No. B2885832
CAS RN: 2248290-79-9
M. Wt: 188.27
InChI Key: GNBYFEREJRZPIC-UHFFFAOYSA-N
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Description

3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2’-oxirane] is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27. It is a type of spirooxazine .


Synthesis Analysis

The synthesis of similar spirooxazine compounds has been achieved through various methods. For instance, a novel spirooxazine with a two double-bonded structure was synthesized and incorporated as a functional cross-linker into a polyhydroxyethyl methacrylate hydrogel system . Another method involved the use of FeCl3-catalyzed annulation between 3-oxirane-indolin-2-ones and nitrones to construct spirooxindoles .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2’-oxirane] is characterized by a spirooxazine core . This core is a type of heterocyclic compound that contains a spiro-connected oxazine ring .


Chemical Reactions Analysis

Spirooxazine compounds exhibit interesting chromogenic properties. They can be photochromic and piezochromic in the pure microcrystalline solid phase and also exhibit acidichromism when kept in contact with a hydrogen-donating solid phase . Under UV light irradiation, spirooxazine absorbs energy and undergoes cleavage of the C spiro -O bond, transforming the molecule from a colorless closed-ring state to an open-ringed photomerocyanine (PMC) state .

Mechanism of Action

The mechanism of action of spirooxazine compounds involves the absorption of energy under UV light irradiation, leading to the cleavage of the C spiro -O bond . This transforms the molecule from a colorless closed-ring state to an open-ringed photomerocyanine (PMC) state . Under acidic conditions, hydrophobic spirooxazine undergoes a reversible protonation open-ring reaction, forming a stable intermediate form, a protonated photomerocyanine (PMCH) .

Future Directions

The future directions for the study and application of spirooxazine compounds like 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2’-oxirane] could involve their incorporation into hydrogel systems . Such approach to generate stimulus-responsive hydrogels could have great potential in both wearable biosensors and food packaging field .

properties

IUPAC Name

3,3-dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-12(2)8-7-10-5-3-4-6-11(10)13(12)9-14-13/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBYFEREJRZPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C13CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]

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